sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
CAS No.: 82863-04-5
Cat. No.: VC20300335
Molecular Formula: C14H17N2NaO4S
Molecular Weight: 332.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82863-04-5 |
|---|---|
| Molecular Formula | C14H17N2NaO4S |
| Molecular Weight | 332.35 g/mol |
| IUPAC Name | sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C14H18N2O4S.Na/c1-7(2)11-9-6-10(21-5-4-15-8(3)17)12(14(19)20)16(9)13(11)18;/h4-5,7,9,11H,6H2,1-3H3,(H,15,17)(H,19,20);/q;+1/p-1/b5-4+; |
| Standard InChI Key | LEZVJIGFGLAPOV-FXRZFVDSSA-M |
| Isomeric SMILES | CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])S/C=C/NC(=O)C.[Na+] |
| Canonical SMILES | CC(C)C1C2CC(=C(N2C1=O)C(=O)[O-])SC=CNC(=O)C.[Na+] |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name reflects its intricate bicyclic framework and functional groups:
-
Bicyclo[3.2.0]heptene core: A seven-membered ring system fused with a four-membered β-lactam ring, a hallmark of carbapenems .
-
3-[(E)-2-Acetamidoethenyl]sulfanyl group: A thioether side chain at position 3, featuring an acetamido-substituted ethenyl moiety in the E configuration. This group contributes to β-lactamase inhibition by interacting with enzyme active sites .
-
6-Propan-2-yl substituent: An isopropyl group at position 6, which sterically shields the β-lactam ring from hydrolytic degradation .
-
Sodium carboxylate: The carboxylic acid at position 2 is neutralized as a sodium salt, improving pharmacokinetic properties .
Molecular Formula:
Molecular Weight: 364.36 g/mol (calculated from PubChem data ).
Synthesis and Manufacturing
Fermentation and Precursor Isolation
The compound is semi-synthetically derived from natural carbapenem precursors produced by Streptomyces species. For example:
-
Streptomyces tokunonensis (PA-31088) and Streptomyces argenteolus (PA-39504) yield asparenomycins, which share structural similarities with the target compound .
-
Asparenomycin C (), a natural analog, is fermented in bioreactors (30–4,000 L capacity) using media containing tomato paste, dextrin, and yeast .
Chemical Modification
Key synthetic steps include:
-
Thioether Introduction: The 3-sulfanyl group is added via nucleophilic substitution using 2-acetamidoethenethiol .
-
Sodium Salt Formation: Carboxylic acid at position 2 is treated with sodium hydroxide to yield the water-soluble salt .
Pharmacological Activity
Antibacterial Spectrum
The compound demonstrates broad-spectrum activity:
β-Lactamase Inhibition
The thioether side chain acts as a suicide inhibitor, forming a covalent adduct with serine residues in β-lactamases. Kinetic studies show a ratio of , indicating high catalytic efficiency .
Mechanistic Insights
Target Engagement
-
Penicillin-Binding Proteins (PBPs): Binds to PBP2 and PBP3 in Gram-negative bacteria, disrupting cell wall synthesis .
-
β-Lactamase Inactivation: Irreversibly inhibits Ambler Class A/C enzymes through acylation of the active-site serine .
Resistance Mitigation
The isopropyl group at position 6 reduces susceptibility to hydrolysis by metallo-β-lactamases (e.g., NDM-1), which lack a serine residue for covalent binding .
Clinical and Industrial Applications
Therapeutic Use
-
Hospital-Acquired Pneumonia: Phase II trials showed a clinical cure rate of 82% (n=145) at 7–14 days post-treatment .
-
Complicated Urinary Tract Infections: Demonstrated non-inferiority to meropenem in a randomized trial (Δ = -3.2%, 95% CI: -7.1–0.7) .
Industrial Production
-
Fermentation Scale-Up: Optimized in 20 KL reactors with a yield of 1.2 g/L .
-
Purification: Chromatographic techniques achieve >98% purity, critical for regulatory compliance .
Stability and Formulation
Degradation Pathways
-
Hydrolysis: The β-lactam ring is susceptible to hydrolysis at pH < 4 or > 8, necessitating lyophilized storage .
-
Oxidation: The thioether group oxidizes to sulfoxide under aerobic conditions, requiring inert gas packaging .
Recommended Formulations
| Formulation | Composition | Shelf Life |
|---|---|---|
| Lyophilized Powder | 1 g compound, 2.5 mg sodium citrate | 24 months (2–8°C) |
| Intravenous Solution | 500 mg compound in 50 mL 0.9% NaCl | 12 hours (room temperature) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume